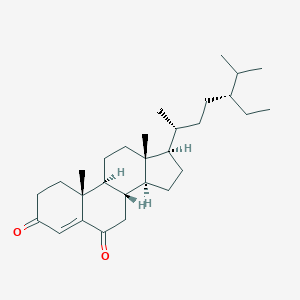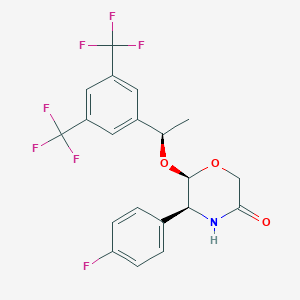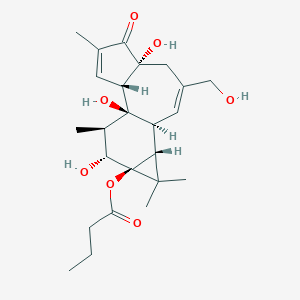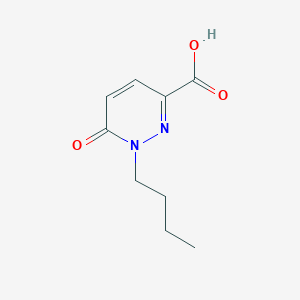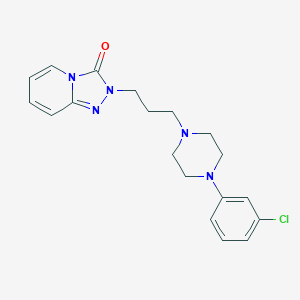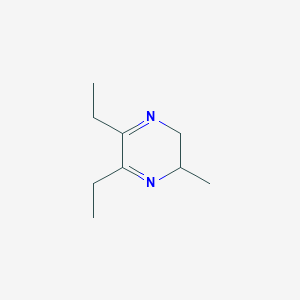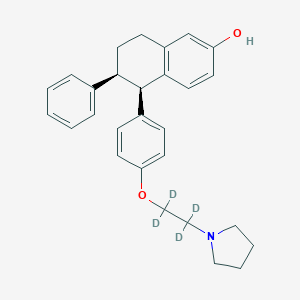
butan-2-yl 4-amino-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl p-aminosalicylate is an organic compound with the molecular formula C11H15NO3 It is a derivative of p-aminosalicylic acid, where the hydrogen atom on the carboxyl group is replaced by a sec-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl p-aminosalicylate typically involves the esterification of p-aminosalicylic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of sec-Butyl p-aminosalicylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyl p-aminosalicylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of sec-Butyl p-aminosalicylate.
Reduction: Amino derivatives of sec-Butyl p-aminosalicylate.
Substitution: Halogenated or alkylated derivatives of sec-Butyl p-aminosalicylate.
Wissenschaftliche Forschungsanwendungen
sec-Butyl p-aminosalicylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory agent and its potential in treating tuberculosis.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of sec-Butyl p-aminosalicylate involves its interaction with specific molecular targets and pathways. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme pteridine synthetase. This prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Aminosalicylic acid: The parent compound, known for its use in treating tuberculosis.
sec-Butyl salicylate: Similar in structure but lacks the amino group, resulting in different chemical properties.
tert-Butyl p-aminosalicylate: Another derivative with a different alkyl group, leading to variations in reactivity and applications
Uniqueness
sec-Butyl p-aminosalicylate is unique due to the presence of both the sec-butyl group and the amino group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102338-91-0 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Kanonische SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Synonyme |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


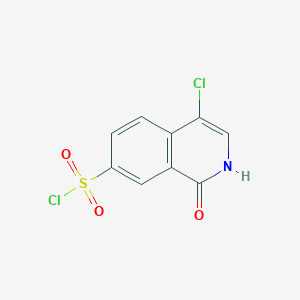
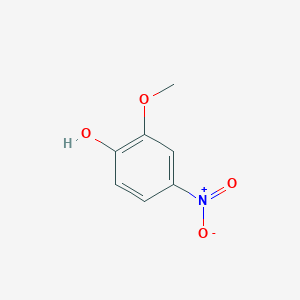
![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)
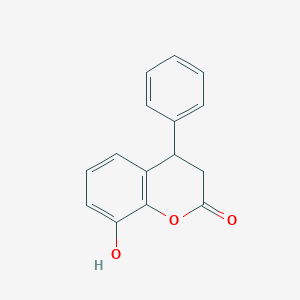
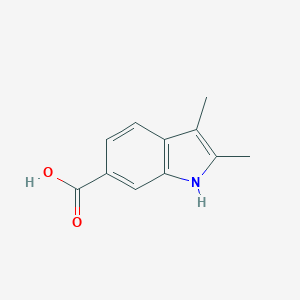
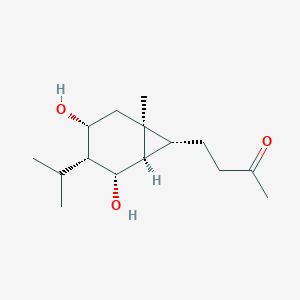
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
